In-Vitro Toxicological Profile of Bis(2-ethylhexyl) adipate (DEHA): A Technical Guide for Researchers
In-Vitro Toxicological Profile of Bis(2-ethylhexyl) adipate (DEHA): A Technical Guide for Researchers
This guide provides an in-depth technical overview of the in-vitro toxicological profile of Bis(2-ethylhexyl) adipate (DEHA), a widely used plasticizer. Designed for researchers, scientists, and drug development professionals, this document details the experimental methodologies and underlying principles for assessing the potential cytotoxic, genotoxic, endocrine-disrupting, and oxidative stress-inducing effects of DEHA in a laboratory setting.
Introduction to Bis(2-ethylhexyl) adipate (DEHA)
Bis(2-ethylhexyl) adipate (DEHA), also known as dioctyl adipate (DOA), is an organic compound primarily used as a plasticizer in the manufacturing of flexible polyvinyl chloride (PVC) products, including food packaging films, wire and cable insulation, and various consumer goods.[1] Its function is to increase the flexibility and durability of these materials. Due to its widespread use, human exposure to DEHA is common, primarily through migration from packaging materials into foodstuffs.[1] While generally considered to have low toxicity, a thorough in-vitro toxicological evaluation is crucial to understand its potential cellular and molecular impacts.[2][3]
This guide will explore the key in-vitro assays employed to characterize the toxicological profile of DEHA, providing not just procedural steps but also the scientific rationale behind the selection of specific methods and cell models.
Cytotoxicity Assessment of DEHA
The initial step in evaluating the toxicity of a compound is to determine its effect on cell viability and proliferation. Several robust in-vitro assays are available to quantify the cytotoxic potential of DEHA. The choice of assay often depends on the suspected mechanism of toxicity and the specific cell type being investigated.
Rationale for Multi-Parametric Cytotoxicity Testing
Relying on a single cytotoxicity assay can be misleading, as different assays measure distinct cellular endpoints. A multi-parametric approach, utilizing assays that probe different aspects of cell health (e.g., lysosomal integrity, metabolic activity, and membrane integrity), provides a more comprehensive and reliable assessment of a compound's cytotoxic profile.
Key In-Vitro Cytotoxicity Assays for DEHA
| Assay Name | Principle | Endpoint Measured |
| Neutral Red Uptake (NRU) Assay | Based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[4] | Lysosomal integrity and cell viability. |
| MTT Assay | Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] | Mitochondrial dehydrogenase activity, an indicator of cell viability and metabolic state. |
| Lactate Dehydrogenase (LDH) Assay | Quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[6] | Plasma membrane integrity and cell lysis. |
Experimental Protocols
The NRU assay is a sensitive method to assess cytotoxicity by measuring the accumulation of the Neutral Red dye in the lysosomes of viable cells.[7]
Protocol:
-
Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density and allow them to adhere overnight.
-
DEHA Treatment: Prepare a series of DEHA concentrations in the appropriate cell culture medium. Given DEHA's lipophilic nature, a suitable solvent such as dimethyl sulfoxide (DMSO) should be used, with the final solvent concentration kept constant and non-toxic across all wells. Replace the existing medium with the DEHA-containing medium. Include vehicle control (solvent only) and untreated control wells.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Neutral Red Staining: Remove the treatment medium and add a pre-warmed medium containing a specific concentration of Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.[5]
-
Dye Extraction: Wash the cells to remove excess dye. Add a solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.[5]
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength (typically around 540 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 value (the concentration of DEHA that inhibits 50% of cell viability).
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the NRU assay protocol.
-
MTT Addition: After the treatment period, add a sterile MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength between 500 and 600 nm.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[6]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the NRU assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction, which results in the conversion of a tetrazolium salt into a colored formazan product.[6]
-
Absorbance Measurement: Measure the absorbance of the formazan product at approximately 490 nm.[6]
-
Data Analysis: Compare the LDH activity in the supernatant of treated cells to that of control cells (spontaneous LDH release) and a positive control (maximum LDH release induced by cell lysis). Calculate the percentage of cytotoxicity.
Diagram of the Cytotoxicity Testing Workflow:
Caption: A generalized workflow for in-vitro cytotoxicity assessment of DEHA.
Genotoxicity Assessment of DEHA
Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by a chemical, which can lead to mutations or cancer. The weight of evidence from a battery of in-vitro and in-vivo studies suggests that DEHA is not genotoxic.[2][8]
Standard In-Vitro Genotoxicity Test Battery
A standard battery of in-vitro genotoxicity tests is typically employed to assess the mutagenic and clastogenic potential of a substance.
| Assay Name | Principle | Endpoint Measured |
| Bacterial Reverse Mutation Assay (Ames Test) | Detects gene mutations (point mutations and frameshift mutations) in histidine-requiring strains of Salmonella typhimurium. | Reversion to histidine independence. |
| In-Vitro Micronucleus Test | Identifies the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. | Chromosome breakage (clastogenicity) and/or chromosome loss (aneugenicity).[9] |
| In-Vitro Chromosomal Aberration Test | Evaluates the ability of a substance to induce structural and/or numerical chromosomal abnormalities in cultured mammalian cells. | Structural and numerical chromosomal aberrations. |
Key Findings from In-Vitro Genotoxicity Studies of DEHA
Multiple studies have consistently shown that DEHA does not induce gene mutations in the Ames test, nor does it cause chromosomal aberrations or the formation of micronuclei in cultured mammalian cells.[2][8]
Endocrine Disruption Potential of DEHA
Endocrine disruptors are chemicals that can interfere with the body's endocrine (hormone) system. Given the structural similarity of DEHA to some known endocrine-disrupting phthalates, its potential to interact with hormone receptors is a key area of toxicological investigation.
In-Vitro Assays for Endocrine Disruption
| Assay Name | Principle | Endpoint Measured |
| Estrogen Receptor (ER) Transactivation Assay (e.g., E-Screen) | Utilizes estrogen-responsive cell lines (e.g., MCF-7) to measure the ability of a chemical to induce cell proliferation, a hallmark of estrogenic activity.[10] | Cell proliferation or reporter gene activation mediated by the estrogen receptor. |
| Androgen Receptor (AR) Binding Assay | A competitive binding assay that measures the ability of a test chemical to displace a radiolabeled androgen from the androgen receptor.[11] | Binding affinity to the androgen receptor. |
Evidence Regarding the Endocrine-Disrupting Potential of DEHA
Studies utilizing in-vitro assays have demonstrated that DEHA does not exhibit estrogenic activity in the E-screen assay.[10] Similarly, evidence for androgenic or anti-androgenic activity is lacking.
Diagram of an Estrogen Receptor Transactivation Assay Workflow:
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